molecular formula C26H24N2O3S2 B2811849 (3-Amino-5-(o-tolylamino)-4-tosylthiophen-2-yl)(p-tolyl)methanone CAS No. 890819-01-9

(3-Amino-5-(o-tolylamino)-4-tosylthiophen-2-yl)(p-tolyl)methanone

Cat. No. B2811849
CAS RN: 890819-01-9
M. Wt: 476.61
InChI Key: JQBHEAFBDGBMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Amino-5-(o-tolylamino)-4-tosylthiophen-2-yl)(p-tolyl)methanone, also known as ATTMPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Various studies have focused on the synthesis of compounds similar to (3-Amino-5-(o-tolylamino)-4-tosylthiophen-2-yl)(p-tolyl)methanone. For instance, a compound was synthesized and characterized using NMR, MS, IR spectra, and X-ray diffraction, which is a common approach in the synthesis of complex organic molecules (Cao, Dong, Shen, & Dong, 2010).

  • Molecular Structure and Analysis : Detailed crystal and molecular structure analysis is often conducted for similar compounds. This includes determining space group parameters and analyzing intermolecular interactions, which are crucial for understanding the physical and chemical properties of the molecule (Lakshminarayana et al., 2009).

Applications in Catalysis and Antimicrobial Activity

  • Antimicrobial Activity : Some studies have reported the antimicrobial activity of compounds with structures similar to the subject compound. This involves evaluating their effectiveness against various bacterial strains, which can lead to potential applications in medicinal chemistry and drug development (Aslan et al., 2017).

  • Catalytic Activity : The catalytic properties of similar compounds have been investigated, particularly in reactions like the Suzuki–Miyaura cross-coupling. This showcases the potential use of such compounds in facilitating chemical reactions, which is a significant area of research in organic chemistry (Aslan et al., 2017).

Theoretical Studies and Computational Analysis

  • Density Functional Theory (DFT) Calculations : DFT calculations are commonly employed to study the electronic structure and properties of similar molecules. This includes optimizing molecular structures and analyzing molecular orbitals, which is essential for predicting the reactivity and stability of the compounds (Shahana & Yardily, 2020).

  • Molecular Docking Studies : These studies are crucial for understanding the interaction of such compounds with biological targets, which can have implications in drug design and discovery. The docking studies help in predicting the binding affinity and mode of action of these compounds on specific biological receptors or enzymes (Shahana & Yardily, 2020).

properties

IUPAC Name

[3-amino-5-(2-methylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3S2/c1-16-8-12-19(13-9-16)23(29)24-22(27)25(33(30,31)20-14-10-17(2)11-15-20)26(32-24)28-21-7-5-4-6-18(21)3/h4-15,28H,27H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBHEAFBDGBMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.